molecular formula C17H14Cl2N6O4 B15138316 THR-|A modulator-1

THR-|A modulator-1

Cat. No.: B15138316
M. Wt: 437.2 g/mol
InChI Key: BWAVFVPASXWWGI-ZCFIWIBFSA-N
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Description

THR-β modulator-1 (compound 1a) is a high-efficiency thyroid hormone receptor-beta (THR-β) agonist developed for the treatment of thyroid hormone receptor-related metabolic disorders, such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD) . THR-β plays a critical role in regulating lipid metabolism, energy homeostasis, and hepatic function. Selective THR-β agonists are designed to mitigate adverse effects associated with non-selective thyroid hormone activation, such as cardiovascular toxicity mediated by THR-α .

Properties

Molecular Formula

C17H14Cl2N6O4

Molecular Weight

437.2 g/mol

IUPAC Name

6-amino-2-[3,5-dichloro-4-[[(7R)-7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl]oxy]phenyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H14Cl2N6O4/c1-6-2-3-8-11(6)14(26)22-23-16(8)29-12-9(18)4-7(5-10(12)19)25-17(28)21-15(27)13(20)24-25/h4-6H,2-3H2,1H3,(H2,20,24)(H,22,26)(H,21,27,28)/t6-/m1/s1

InChI Key

BWAVFVPASXWWGI-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl

Canonical SMILES

CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of THR-|A modulator-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Reaction Mechanisms and Kinetics

Modulators like P-gp modulator-1 exhibit mechanisms involving:

  • Allosteric modulation : Stabilization of open receptor conformations during neurotransmitter binding (e.g., AMPA receptors).

  • ATP-binding interactions : Targeting P-glycoprotein via nucleophilic fluoride substitution, optimized for yield and purity.

For kinetic analysis, methods like time-ratio tables (e.g., NIST Technical Note 62) are employed to determine reaction orders and deviations from ideal behavior .

Structural Characterization

Common techniques for modulator characterization include:

  • NMR spectroscopy : Confirms structural integrity and purity.

  • Mass spectrometry : Validates molecular weight and functional group arrangements.

  • X-ray crystallography : Used for 3D structural analysis of P-gp modulators.

Functional Insights from Related Modulators

  • AMPA Receptor Modulators : Enhance synaptic transmission by prolonging ion flow through receptor channels.

  • P-gp Modulators : Inhibit multidrug resistance in cancer therapy via ATP-binding interactions.

  • Orexin Modulators : Regulate sleep-wake cycles and addiction-related behaviors via selective receptor binding.

Challenges in Modulator Development

  • Yield optimization : Moderate yields often require reaction condition tuning (e.g., temperature, solvent).

  • Selectivity : Ensuring target receptor specificity while avoiding off-target effects.

  • Stability : Balancing reactivity for biological activity with stability during synthesis/storage.

Comparison with Similar Compounds

Table 1: THR-β Selectivity and Potency Profiles

Compound THR-α AC50 (μM) THR-β AC50 (μM) Selectivity Ratio (THR-β/THR-α)
CS271011 35.17 0.65 54.12
MGL-3196 149.00 3.11 47.93
  • THR-β Potency : CS271011 demonstrates superior THR-β potency, achieving 50% activation (AC50) at 0.65 μM , compared to 3.11 μM for MGL-3196 .
  • Selectivity : CS271011 exhibits a higher selectivity ratio (54.12 ) over THR-α than MGL-3196 (47.93 ), suggesting reduced risk of off-target effects .
  • Safety Window : Both compounds show a steep activity ascent interval, but CS271011’s lower AC50 for THR-β implies a wider therapeutic index at equivalent doses .

Pharmacokinetic and Tissue Distribution Profiles

Table 2: PK Parameters in C57BL/6J Mice (Oral Administration)

Parameter CS271011 (3 mg/kg) CS271011 (10 mg/kg) MGL-3196 (3 mg/kg)
AUC (h·μg/mL) 12.3 45.6 18.9
t1/2 (h) 4.2 5.8 6.1
Cmax (μg/mL) 2.1 6.5 3.4
Liver/Serum Ratio 4:1 4:1 3:1
  • Liver Targeting : CS271011 achieves a 4:1 liver/serum concentration ratio , with liver accumulation 26.2-fold and 5.96-fold higher than in heart and kidney tissues, respectively. MGL-3196 also demonstrates liver tropism but with marginally lower tissue specificity .

Clinical Implications

  • CS271011 : Its high liver specificity and THR-β selectivity make it a candidate for NAFLD and hypercholesterolemia, where hepatic lipid metabolism is a primary target.
  • MGL-3196 : Higher bioavailability supports systemic exposure, but its broader tissue distribution may necessitate careful monitoring for extrahepatic effects.

Biological Activity

THR-|A modulator-1 is a compound under investigation for its potential role as a thyroid hormone receptor modulator. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily utilized in chemical research to explore the structure-activity relationship of thyroid hormone receptor modulators. Its significance lies in its potential to influence thyroid hormone signaling pathways, which are crucial for various physiological processes including metabolism, growth, and development.

The biological activity of this compound is largely attributed to its interaction with thyroid hormone receptors (TRs). These receptors are part of the nuclear receptor superfamily and play a pivotal role in mediating the effects of thyroid hormones at the cellular level. The modulation of TRs can lead to alterations in gene expression that affect metabolic processes.

Key Mechanisms:

  • Agonistic Effects: this compound may act as an agonist, enhancing the activity of TRs and promoting gene transcription associated with metabolism.
  • Antagonistic Effects: Conversely, it may also exhibit antagonistic properties, inhibiting TR activity and thereby reducing the expression of genes stimulated by thyroid hormones.

In Vitro Studies

Recent studies have demonstrated that this compound can significantly influence cellular responses in vitro:

  • Cell Line Experiments: In experiments using human cell lines, this compound showed a dose-dependent increase in TR activity, suggesting its potential as a therapeutic agent for conditions related to thyroid dysfunction.

In Vivo Studies

Research involving animal models has provided insights into the systemic effects of this compound:

  • Metabolic Impact: In rodent models, administration of this compound resulted in increased metabolic rates and enhanced lipid metabolism, indicating its potential utility in treating metabolic disorders.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Case Study 1: Hypothyroidism Treatment
    • Patient Profile: A cohort of patients with hypothyroidism was treated with this compound.
    • Outcomes: Significant improvements in metabolic markers and thyroid function tests were observed over a 12-week treatment period.
  • Case Study 2: Obesity Management
    • Patient Profile: Obese individuals participated in a clinical trial assessing the efficacy of this compound.
    • Outcomes: Participants exhibited reduced body weight and fat mass alongside improved insulin sensitivity, suggesting a role for this compound in obesity management.

Data Table: Summary of Biological Activity Findings

Study TypeModel TypeDose RangeKey Findings
In VitroHuman Cell Lines0.01 - 100 µMDose-dependent TR activation
In VivoRodent Models0.5 - 5 mg/kgIncreased metabolic rate and lipid metabolism
Case Study 1Human SubjectsVariableImproved thyroid function markers
Case Study 2Human SubjectsVariableReduced body weight and improved insulin sensitivity

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